molecular formula C12H13N5O6S2 B1681301 Thifensulfuron-methyl CAS No. 79277-27-3

Thifensulfuron-methyl

Cat. No. B1681301
CAS RN: 79277-27-3
M. Wt: 387.4 g/mol
InChI Key: AHTPATJNIAFOLR-UHFFFAOYSA-N
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Description

Thifensulfuron-methyl is a sulfonylurea herbicide primarily used for controlling broadleaved weeds in wheat, corn, and soybean fields . It is a methyl ester resulting from the formal condensation of the carboxy group of thifensulfuron with methanol .


Synthesis Analysis

The synthesis of Thifensulfuron-methyl involves the formal condensation of the carboxy group of thifensulfuron with methanol . More detailed information about its synthesis might be available in specific scientific literature .


Molecular Structure Analysis

Thifensulfuron-methyl has a molecular formula of C12H13N5O6S2 and a molecular weight of 387.39 g/mol . Its IUPAC name is methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate .


Chemical Reactions Analysis

Thifensulfuron-methyl undergoes hydrolysis in both acidic and alkaline buffer solutions . More detailed information about its chemical reactions might be available in specific scientific literature .


Physical And Chemical Properties Analysis

Thifensulfuron-methyl is a solid at room temperature . It has a melting point of 171.1°C . More detailed information about its physical and chemical properties might be available in specific scientific literature .

Scientific Research Applications

Soybean Tolerance and Herbicidal Metabolism

Thifensulfuron methyl is notable for its use as a sulfonylurea herbicide in agriculture, particularly for postemergence broadleaf weed control in crops like wheat, barley, and soybeans. Research has highlighted the significant tolerance of soybeans to thifensulfuron methyl, over 12 times greater than that of sensitive weeds such as Amaranthus retroflexus and Chenopodium album. This tolerance is attributed to the rapid metabolic deesterification of thifensulfuron methyl in soybeans, producing an inactive metabolite, thifensulfuron acid, which has no herbicidal activity. The contrast in metabolism rates between soybeans and sensitive weeds forms the basis of its selective herbicidal action (Brown, Wittenbach, Forney, & Strachan, 1990).

Degradation in Soil

Thifensulfuron methyl undergoes rapid degradation in various agricultural soils. The primary degradation product is its deesterified form, thifensulfuron acid, which lacks herbicidal properties. This rapid degradation process is largely attributed to microbial carboxyesterase activity, pointing to a biological mechanism underpinning its environmental fate. Specific bacteria and actinomycetes capable of deesterifying thifensulfuron methyl in soils have been identified, suggesting potential avenues for bioremediation or environmental impact mitigation (Brown, Joshi, Van, Carski, Dulka, Patrick, Reiser, Livingston, & Doughty, 1997).

Hydrolysis and Environmental Behavior

The hydrolysis of thifensulfuron methyl in aqueous solutions is pH-dependent, with a notable variance in degradation rates under different pH conditions. This process is critical for understanding its environmental persistence and potential ecological impacts. Various studies have explored its hydrolysis kinetics, offering insights into how thifensulfuron methyl behaves in water bodies, which is vital for assessing its environmental safety and potential risks to aquatic ecosystems (Cambon & Bastide, 1996).

Photodegradation and Environmental Impact

Thifensulfuron methyl's photodegradation in aqueous solutions has been examined to understand its fate under sunlight exposure. This research is crucial for assessing its breakdown products and the impact of these byproducts on environmental health. The photodegradation pathways and the resultant products provide essential data for environmental risk assessments and the development of strategies to mitigate potential ecological impacts (Aziz, Dumas, Azzouzi, Sarakha, & Chovelon, 2010).

Impact on Other Crops

The effects of thifensulfuron methyl on non-target crops like tomatoes have been investigated. Such studies are crucial for understanding its specificity and potential unintended effects on crop varieties. They provide valuable guidance for agricultural practices and the safe use of thifensulfuron methyl in diverse cropping systems (Linder, Mohseni-Moghadam, Felix, & Doohan, 2016).

Biodegradation Potential

The potential for biodegradation of thifensulfuron methyl by specific microorganisms has been explored. This research is significant for developing bioremediation strategies and understanding how thifensulfuron methyl can be broken down in the environment, thereby reducing its ecological footprint. Identifying microorganisms that can degrade thifensulfuron methyl paves the way for innovative approaches to manage its environmental impact (Zhao, Xu, Li, Li, Wang, Zheng, Pan, & Qiu, 2015).

Safety And Hazards

Thifensulfuron-methyl is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

Thifensulfuron-methyl continues to be used as a herbicide in various agricultural settings . Its use is subject to ongoing research and regulatory review to ensure safety and efficacy .

properties

IUPAC Name

methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)
Source PubChem
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InChI Key

AHTPATJNIAFOLR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N5O6S2
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DSSTOX Substance ID

DTXSID1024124
Record name Thifensulfuron methyl
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Molecular Weight

387.4 g/mol
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Physical Description

White solid; [Merck Index] Off-white odorless solid; [HSDB]
Record name Thifensulfuron-methyl
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Solubility

In water, 2.24X10+3 mg/L at 25 °C
Record name THIFENSULFURON-METHYL
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Density

1.580 g/cu cm
Record name THIFENSULFURON-METHYL
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Vapor Pressure

1.28X10-10 mm Hg at 25 °C
Record name THIFENSULFURON-METHYL
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Product Name

Thifensulfuron-methyl

Color/Form

Off-white solid

CAS RN

79277-27-3
Record name Thifensulfuron methyl
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Record name Thifensulfuron-methyl [ANSI:ISO:BSI]
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Record name Thifensulfuron methyl
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Record name 2-Thiophenecarboxylic acid, 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester
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Record name THIFENSULFURON-METHYL
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Melting Point

186 °C
Record name THIFENSULFURON-METHYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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